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Compound of Interest

Compound Name: (E)-p-Coumaramide

Cat. No.: B120813

Introduction

(E)-p-Coumaramide is a naturally occurring phenolic amide with a structure based on p-
coumaric acid. As a member of the hydroxycinnamic acid amide family, it is of interest to
researchers in natural product chemistry, pharmacology, and drug development due to the
diverse biological activities associated with this class of compounds. Spectroscopic analysis is
fundamental to the structural elucidation and characterization of such molecules. This guide
provides a comprehensive overview of the spectroscopic data for a close analogue, N-
phenethyl-p-coumaramide, due to the limited availability of a complete, published dataset for
the parent (E)-p-Coumaramide. The presented data includes Nuclear Magnetic Resonance
(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable reference
for the identification and characterization of related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for N-phenethyl-p-
coumaramide. This data is instrumental in confirming the molecular structure and identifying
key functional groups.

Table 1: *H NMR Spectroscopic Data for N-phenethyl-p-coumaramide
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
7.61 d 15.6 1H H-7
7.42 d 8.6 2H H-2, H-6
7.34-7.20 m - 5H Phenyl H
6.84 d 8.6 2H H-3, H-5
6.27 d 15.6 1H H-8
5.80 brs - 1H NH
3.65 q 6.9 2H CHz-N
2.89 t 7.1 2H CH2-Phenyl

Solvent: CDCIz

Table 2: 13C NMR Spectroscopic Data for N-phenethyl-p-coumaramide
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Chemical Shift (8) ppm Carbon Atom Assignment
166.1 C=0

157.9 C-4

141.5 C-7

139.1 Phenyl C-1'
129.8 C-2,C-6
128.8 Phenyl C
128.7 Phenyl C
127.3 C-1

126.6 Phenyl C
119.0 C-8

115.9 C-3,C-5
41.1 CH2-N

35.7 CHz-Phenyl

Solvent: CDCIz

Table 3: Infrared (IR) Spectroscopy Data for N-phenethyl-p-coumaramide
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Wavenumber (cm~?)

Vibration Type

Functional Group

3396.64 N-H Stretch Amide

3028 C-H Stretch Aromatic/Vinylic

2931 C-H Stretch Aliphatic

1651 C=0 Stretch Amide |

1604 C=C Stretch Aromatic/Vinylic

1543 N-H Bend Amide Il

1512 C=C Stretch Aromatic

970 C-H Bend trans-Olefin

833 C-H Bend p-substituted benzene

Table 4: Mass Spectrometry (MS) Data for N-phenethyl-p-coumaramide

miz lon Type

267.1259 [M]* (Calculated for C17H17NO2)
147 [p-coumaroyl cation]*

120 [CeHsO]*

105 [phenethyl cation]*

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and

spectroscopic analysis of p-coumaric acid amides.

Synthesis of p-Coumaric Acid Amides

A general method for the synthesis of amides from p-coumaric acid involves the activation of

the carboxylic acid followed by reaction with an amine[1].
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 Activation of p-Coumaric Acid: p-Coumaric acid is converted to its more reactive acid
chloride. This is typically achieved by reacting p-coumaric acid with thionyl chloride (SOCIz)
in an inert solvent like benzene under reflux[2][3]. The excess thionyl chloride is removed by
distillation after the reaction is complete.

o Amidation: The resulting p-coumaric acid chloride is dissolved in a suitable solvent such as
diethyl ether. The desired amine (in this case, ammonia for the parent amide or
phenethylamine for the analogue) is added dropwise to the solution at a reduced
temperature (0-10 °C) with stirring[1].

» Workup and Purification: The precipitated amide is collected by filtration. For anilides, the
crude product is often washed with dilute acid and base to remove any unreacted starting
materials[1]. The final product is then purified by recrystallization from a suitable solvent like
ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of
400 MHz or higher for proton spectra.

o Sample Preparation: A small amount of the purified compound (typically 5-10 mg for tH NMR
and 20-50 mg for 13C NMR) is dissolved in a deuterated solvent (e.g., CDClz, DMSO-de) in
an NMR tube.

o Data Acquisition: The spectra are acquired at room temperature. For *H NMR, standard
acquisition parameters are used. For 13C NMR, a larger number of scans is usually required
to achieve a good signal-to-noise ratio due to the low natural abundance of the 13C isotope.

o Data Processing: The acquired data is processed using appropriate software. This includes
Fourier transformation, phase correction, and baseline correction. Chemical shifts are
referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
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o Sample Preparation: The solid sample can be analyzed as a KBr pellet. A small amount of
the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent
disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance
(ATR) accessory, where the solid sample is placed directly on the ATR crystal.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1, A
background spectrum of the empty sample holder (or pure KBr for pellet method) is recorded
and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic
separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

o Sample Introduction: The sample is introduced into the ion source of the mass spectrometer.
For volatile compounds, GC-MS can be used. For less volatile or thermally labile
compounds, LC-MS with an electrospray ionization (ESI) source is common.

« lonization: The molecules are ionized in the ion source. Electron ionization (EI) is common in
GC-MS, while ESlI is typical for LC-MS.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by the mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of a p-coumaric acid amide.
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Workflow for the synthesis and spectroscopic analysis of (E)-p-Coumaramide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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